N-(4-ethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide
Description
This compound is a structurally complex thienopyrimidine derivative characterized by a fused bicyclic core comprising pyrimidine and thiophene rings embedded within a tetrahydrocyclopenta system. Key structural features include:
- Core: A 3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophene scaffold with a 4-oxo group at position 4 and a prop-2-enyl (allyl) substituent at position 2.
- Substituents: A thioether (-S-) linkage connects the core to an acetamide group, which is further substituted with a 4-ethoxyphenyl moiety.
Properties
Molecular Formula |
C22H23N3O3S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-12-25-21(27)19-16-6-5-7-17(16)30-20(19)24-22(25)29-13-18(26)23-14-8-10-15(11-9-14)28-4-2/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) |
InChI Key |
GJXYGXCXZWFZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic distinctions between the target compound and analogs from the evidence:
Structural and Functional Insights :
Steric Considerations :
- The 2-isopropylphenyl group in ’s compound adds steric bulk, possibly reducing binding affinity in enzyme-targeted applications compared to the planar 4-ethoxyphenyl group .
Synthetic Challenges :
- Allyl-substituted pyrimidines (target compound) may require controlled reaction conditions to avoid side reactions like polymerization, whereas chlorophenyl analogs () are synthetically more straightforward .
The ethoxy group could improve blood-brain barrier penetration relative to chlorophenyl derivatives .
Research Findings from Analogues :
- : Alkylation of thiopyrimidines with chloroacetamides yields high-purity products (up to 85% yield), supporting the feasibility of the target compound’s synthesis .
- : N-Substituted phenolic acetamides exhibit antioxidant and anti-inflammatory activities, hinting at possible therapeutic roles for the target compound’s ethoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
